2-Amino-5-(2-thienylmethyl)thiazole
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Overview
Description
2-Amino-5-(2-thienylmethyl)thiazole is a heterocyclic organic compound characterized by the presence of a thiazole ring, a sulfur-nitrogen-containing five-membered ring, and a thienylmethyl group attached to the fifth position of the thiazole ring
Mechanism of Action
Mode of Action
It’s known that the compound is synthesized from 2-chloro-3-(2-thienyl)propanal . The reaction involves a variant of the Heck reaction , which is a palladium-catalyzed carbon-carbon cross-coupling reaction. This suggests that the compound might interact with its targets through similar chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-(2-thienylmethyl)thiazole typically involves the reaction of 2-chloro-3-(2-thienyl)propanal with thiourea under specific conditions. The reaction proceeds through heterocyclization, often catalyzed by palladium (Pd) to facilitate the formation of the thiazole ring. The reaction conditions include maintaining an appropriate temperature and using a suitable solvent to ensure the completion of the reaction.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Large-scale reactors and continuous flow processes can be employed to enhance production efficiency. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-5-(2-thienylmethyl)thiazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the thienylmethyl group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alkoxides, under suitable conditions.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the thienylmethyl group and substituted thiazole derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
2-Amino-5-(2-thienylmethyl)thiazole has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in the study of reaction mechanisms involving thiazole derivatives.
Biology: The compound has been investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: It is explored for its therapeutic potential in the development of new drugs, particularly in the treatment of various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
2-Amino-5-(2-thienylmethyl)thiazole is compared with other similar compounds, such as 2-amino-4,5-dimethylthiazole and 2-amino-5-(phenylmethyl)thiazole These compounds share the thiazole ring structure but differ in their substituents, leading to variations in their chemical properties and biological activities
List of Similar Compounds
2-Amino-4,5-dimethylthiazole
2-Amino-5-(phenylmethyl)thiazole
2-Amino-5-(benzyl)thiazole
2-Amino-5-(2-thienyl)thiazole
This comprehensive overview highlights the significance of this compound in various scientific fields and its potential applications. The compound's unique structure and reactivity make it a valuable subject of study for researchers and industry professionals alike.
Properties
IUPAC Name |
5-(thiophen-2-ylmethyl)-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2S2/c9-8-10-5-7(12-8)4-6-2-1-3-11-6/h1-3,5H,4H2,(H2,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUVCQVSFYRYSGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC2=CN=C(S2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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